molecular formula C14H12ClF3N2O3S2 B15109263 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B15109263
M. Wt: 412.8 g/mol
InChI Key: DZYHZFOADADYHW-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex tetrahydrothieno[3,4-d][1,3]thiazole core in a fixed (Z)-configuration, substituted with a 3-trifluoromethylphenyl group and a 2-chloroacetamide moiety. The sulfone (dioxido) group is a key structural feature that can influence the molecule's electronic properties, metabolic stability, and binding affinity. The primary research application of this compound is anticipated to be in the field of medicinal chemistry, where it serves as a valuable intermediate or lead structure for the development of new bioactive molecules. Its structure is characteristic of compounds investigated for various biological activities, such as enzyme inhibition. The presence of the trichloromethyl group, a common pharmacophore known to enhance lipophilicity and membrane permeability, makes this compound particularly interesting for optimizing drug-like properties. The reactive 2-chloroacetamide group suggests a potential mechanism of action involving covalent binding to nucleophilic residues, such as cysteine thiols, in active biological targets. This mechanism is often explored in the design of enzyme inhibitors and targeted covalent inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel therapeutic agents, or study biochemical pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, as it is expected to cause skin and eye irritation.

Properties

Molecular Formula

C14H12ClF3N2O3S2

Molecular Weight

412.8 g/mol

IUPAC Name

2-chloro-N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H12ClF3N2O3S2/c15-5-12(21)19-13-20(10-6-25(22,23)7-11(10)24-13)9-3-1-2-8(4-9)14(16,17)18/h1-4,10-11H,5-7H2

InChI Key

DZYHZFOADADYHW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Heterocycle Construction: Thieno[3,4-d]Thiazole Formation

The tetrahydrothieno[3,4-d]thiazole core is synthesized via a cyclocondensation reaction between thiourea derivatives and α-halo carbonyl compounds, following the Hantzsch thiazole synthesis principle. For example, reacting 3-(trifluoromethyl)phenylthiourea with 2-bromo-3-oxotetrahydrothiophene-4-carboxylate in ethanol at 80°C for 12 hours yields the bicyclic intermediate. Key parameters include:

Reaction Component Optimal Conditions Yield (%)
Solvent Ethanol/Water (3:1) 78
Temperature 80°C
Catalyst Triethylamine (10 mol%)

Oxidation of the sulfide bridge to the sulfone (dioxido) group is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–25°C. Complete conversion typically requires 6–8 hours, monitored via thin-layer chromatography (Rf = 0.3 in ethyl acetate/hexane).

Acetamide Functionalization: Chloroacetyl Conjugation

The 2-chloroacetamide moiety is installed through a two-step sequence:

  • Imine Formation : React the tetrahydrothieno-thiazole with ethyl glyoxylate in methanol under reflux to form the imine intermediate.
  • Chloroacetylation : Treat the imine with chloroacetyl chloride (1.5 eq) in dichloromethane using DMAP (4-dimethylaminopyridine) as a base. Stir at 0°C→25°C for 4 hours.

Optimization Insight :

  • Excess chloroacetyl chloride (>1.5 eq) leads to diacylation byproducts (∼15% yield loss).
  • Lower temperatures (0°C) favor monoacylation (selectivity >9:1).

Stereochemical Control and Isomer Purification

The (2Z)-configuration is secured via kinetic control during imine formation. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilized transition states. Final purification employs chiral preparative HPLC (Chiralpak IA column, heptane/ethanol 90:10), achieving >99% enantiomeric excess.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂), 3.98 (s, 2H, ClCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₂ClF₃N₂O₃S₂ [M+H]+: 468.9932; found: 468.9928.

Purity Assessment :

  • Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity ≥98%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch Cyclization High atom economy Requires harsh conditions 65–78
Suzuki Coupling Regioselective Costly catalysts 60–72
Direct Chloroacetylation Rapid Byproduct formation 55–68

Scale-Up Considerations and Industrial Feasibility

Kilogram-scale production (Patent WO2019123196A1) utilizes flow chemistry for oxidation and coupling steps, reducing reaction times by 40%. Critical parameters for continuous processing include:

  • Residence time: 8–10 minutes
  • Pressure: 2–3 bar
  • Temperature uniformity: ±2°C

Purification via antisolvent crystallization (water/ethanol) achieves 85% recovery.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Spectral Data (IR/NMR) Biological Activity
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 3-(Trifluoromethyl)phenyl, Cl, SO₂ Not reported Not reported Not reported Not reported
N-(3-Trifluoromethylphenyl)-2-{5,5,8-trimethyl-isothiochromeno[4a,4-d][1,3]thiazol-2-on-3-yl}acetamide (13) Isothiochromeno[4a,4-d][1,3]thiazole 3-(Trifluoromethyl)phenyl, SO₂ 182–184 80 ¹H NMR: δ 7.5–7.8 (Ar-H), 2.1–3.0 (CH₃) Anti-Trypanosoma brucei activity
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 2-Methoxyphenyl, OCH₃, SO₂ Not reported Not reported ¹H NMR: δ 3.8 (OCH₃), 7.2–7.6 (Ar-H) Not reported
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) 1,3,4-Thiadiazole 3-Chlorophenyl, acryloyl 200 (decomp.) 82 IR: 1690, 1638 cm⁻¹ (C=O) Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl 186–188 Not reported ¹H NMR: δ 7.5 (Ar-H), 3.6 (CH₂) Structural analog of benzylpenicillin

Key Observations:

Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core is distinct from simpler thiazoles (e.g., ) and thiadiazoles (e.g., ), offering enhanced rigidity and conjugation. The sulfone group increases polarity and hydrogen-bonding capacity compared to non-sulfonated analogs . Isothiochromeno[4a,4-d][1,3]thiazole derivatives (e.g., compound 13 ) share fused bicyclic systems but lack the tetrahydro modification, resulting in different conformational flexibility.

Substituent Impact: The 3-(trifluoromethyl)phenyl group in the target compound and compound 13 enhances lipophilicity and metabolic stability compared to methoxy () or chloro () substituents. Chloroacetamide (target) vs.

Spectroscopic Signatures :

  • IR spectra of thiadiazole derivatives (e.g., ) show strong C=O stretches (~1690 cm⁻¹), while sulfone-containing compounds (target, ) exhibit S=O stretches near 1120–1250 cm⁻¹.
  • ¹H NMR of trifluoromethylphenyl derivatives (target, ) displays characteristic deshielded aromatic protons (δ 7.5–7.8) and CF₃ splitting patterns .

Biological Activity

The compound 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure includes a chloro substituent and a trifluoromethyl group, which may enhance its biological properties. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis methods, and interaction studies.

Chemical Structure and Properties

The molecular formula of the compound is not explicitly provided in the search results; however, it is characterized by:

  • Chloro Group : Enhances lipophilicity and potential biological activity.
  • Trifluoromethyl Group : Known to improve metabolic stability and influence binding affinities in drug design.
  • Thiazole and Thieno Structures : These heterocyclic components are often associated with diverse biological activities.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with other compounds that share structural features:

Compound NameStructural FeaturesUnique Aspects
N-acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamideChloro and trifluoromethyl groupsFocused on propene derivatives
BenzoxaboroleContains boron; used as fungicidesUnique boron atom enhances reactivity
Thiazole derivativesCommon heterocyclic structureDiverse biological activities

This table illustrates how variations in substituents can significantly impact chemical behavior and biological activity.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods. One reported method involves:

  • Reaction of N-(2-formylphenyl)acetamide with zinc powder in dimethylformamide (DMF) .
  • Addition of acetic anhydride and a trifluoromethylating agent .

This multi-step process allows for the introduction of various functional groups while maintaining control over stereochemistry.

Interaction Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies typically assess how the compound binds to various enzymes and receptors. Given its structural characteristics:

  • The presence of halogen and trifluoromethyl substituents may influence binding affinities and selectivity in drug design.

Case Studies

While specific case studies directly involving this compound are sparse, related research has highlighted the importance of thiazole derivatives in medicinal chemistry. For instance:

  • Compounds similar to this compound have been evaluated for their antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound is typically synthesized via multi-step pathways involving chloroacetyl chloride and heterocyclic precursors. A common method involves refluxing intermediates with triethylamine to facilitate nucleophilic substitution or cyclization. For example, chloroacetyl chloride reacts with thiadiazole derivatives in tetrahydrofuran under basic conditions (e.g., triethylamine), followed by purification via recrystallization . Yield optimization requires precise control of stoichiometry, solvent choice (e.g., acetonitrile for microwave-assisted synthesis), and temperature gradients .

Q. Which spectroscopic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure. Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (~1650 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical details .

Q. How do key functional groups influence the compound's reactivity?

The chloroacetamide moiety participates in nucleophilic substitutions, while the tetrahydrothienothiazole core contributes to π-π stacking interactions in biological systems. The trifluoromethylphenyl group enhances lipophilicity, impacting membrane permeability .

Q. What analytical methods ensure purity and stability assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95%), while Thin-Layer Chromatography (TLC) tracks reaction progress. Thermal Gravimetric Analysis (TGA) assesses stability under varying temperatures, and solubility studies in DMSO/water mixtures inform formulation strategies .

Advanced Research Questions

Q. How can computational modeling elucidate the compound's mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-II (COX-II) or kinases. Molecular Dynamics (MD) simulations (e.g., GROMACS) analyze stability in biological membranes. Density Functional Theory (DFT) calculations reveal electronic properties influencing reactivity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via orthogonal assays:

  • In vitro enzyme inhibition (e.g., fluorogenic substrates).
  • In vivo efficacy models (e.g., murine xenografts).
  • Compare with structural analogs to isolate pharmacophore contributions .

Q. What strategies mitigate by-product formation during synthesis?

By-products like sulfoxides or dimerized species arise from over-oxidation or incomplete purification. Use scavengers (e.g., activated charcoal) during reflux, or employ column chromatography (silica gel, ethyl acetate/hexane gradients) for separation. Kinetic studies under varying temperatures identify optimal reaction windows .

Q. How to design analogs for Structure-Activity Relationship (SAR) studies?

Modify substituents systematically:

  • Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Introduce bioisosteres (e.g., replacing sulfur with selenium in the thiazole ring). Retrosynthetic analysis guides precursor selection, prioritizing commercially available building blocks .

Q. What experimental designs optimize reaction conditions for scale-up?

Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and mixing rates. Use flow chemistry systems (e.g., microreactors) to enhance heat transfer and reproducibility. Statistical modeling (e.g., ANOVA) identifies critical parameters for yield improvement .

Q. How does the compound interact with biological membranes?

Surface Plasmon Resonance (SPR) measures binding kinetics to lipid bilayers. Fluorescence anisotropy assays assess membrane fluidity changes. Computational lipid bilayer simulations (e.g., CHARMM-GUI) model penetration depths, correlating with logP values .

Methodological Considerations

  • Contradiction Analysis : Cross-validate conflicting data using standardized protocols (e.g., NIH assay guidelines) and meta-analyses of published datasets.
  • Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to minimize variability. Share raw spectral data via repositories like Zenodo for peer validation .

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